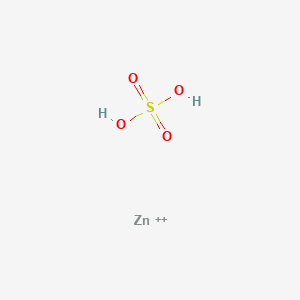
Sulfuric acid;ZINC
Cat. No. B152265
Key on ui cas rn:
7733-02-0
M. Wt: 163.5 g/mol
InChI Key: WQSRXNAKUYIVET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06558643B2
Procedure details


The present invention comprises the use of ammonium zinc sulfate hydrate to selectively recover ammonia from an aqueous solution in a solid crystalline form. The water and ammonia may then be recovered by heating the crystals and recovering the water and ammonia in the off gases. This process would then leave behind zinc sulfate and sulfuric acid, which can be resolubilized and recycled.


Name
zinc sulfate

Name
sulfuric acid
Identifiers


|
REACTION_CXSMILES
|
O.[S:2]([O-:6])([O-:5])(=[O:4])=[O:3].[Zn+:7].[NH4+].N>>[S:2]([O-:6])([O-:5])(=[O:4])=[O:3].[Zn+2:7].[S:2](=[O:4])(=[O:3])([OH:6])[OH:5] |f:0.1.2.3,5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O.S(=O)(=O)([O-])[O-].[Zn+].[NH4+]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The water and ammonia may then be recovered
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
by heating the crystals
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
recovering the water and ammonia in the off gases
|
Outcomes


Product
|
Name
|
zinc sulfate
|
|
Type
|
product
|
|
Smiles
|
S(=O)(=O)([O-])[O-].[Zn+2]
|
|
Name
|
sulfuric acid
|
|
Type
|
product
|
|
Smiles
|
S(O)(O)(=O)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
